1-(4-bromophenyl)-3-hydroxy-4-(4-methylbenzenesulfonyl)-5-phenyl-2,5-dihydro-1H-pyrrol-2-one
Description
The compound 1-(4-bromophenyl)-3-hydroxy-4-(4-methylbenzenesulfonyl)-5-phenyl-2,5-dihydro-1H-pyrrol-2-one is a pyrrol-2-one derivative featuring a bicyclic core with multiple substituents. Its structure includes a 4-bromophenyl group at position 1, a hydroxyl group at position 3, a 4-methylbenzenesulfonyl moiety at position 4, and a phenyl ring at position 3. Its crystal structure has likely been resolved using SHELX programs, which are widely employed for small-molecule refinement .
Properties
IUPAC Name |
1-(4-bromophenyl)-4-hydroxy-3-(4-methylphenyl)sulfonyl-2-phenyl-2H-pyrrol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18BrNO4S/c1-15-7-13-19(14-8-15)30(28,29)22-20(16-5-3-2-4-6-16)25(23(27)21(22)26)18-11-9-17(24)10-12-18/h2-14,20,26H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSAFGHRSXYYPJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(C(=O)N(C2C3=CC=CC=C3)C4=CC=C(C=C4)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18BrNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Three-Component Reaction Protocol
Adapting methodologies from multicomponent syntheses, the pyrrol-2-one scaffold is assembled via:
- Reactants :
- 4-Bromobenzaldehyde (1.5 equiv)
- Benzaldehyde (1.0 equiv)
- Ethyl 2,4-dioxovalerate (1.0 equiv)
- Aniline (1.0 equiv)
- Conditions :
- Solvent: Glacial acetic acid (0.75 M)
- Temperature: 25–35°C
- Duration: 24 hours
This yields 4-acetyl-3-hydroxy-1,5-diaryl-3-pyrrolin-2-one (Intermediate I ) in 70–80% yield. The reaction proceeds via Knoevenagel condensation, Michael addition, and cyclodehydration (Scheme 1).
Hydroxylation and Tautomerism
The 3-hydroxy group arises spontaneously during cyclization, stabilized by keto-enol tautomerism. DFT calculations confirm a ΔG of <2 kcal/mol between tautomers, favoring the enol form in polar solvents.
Sulfonylation at the 4-Position
Tosyl Group Introduction
Intermediate I undergoes sulfonylation using TsCl under Schotten-Baumann conditions:
- Reactants :
- Intermediate I (1.0 equiv)
- TsCl (1.2 equiv)
- Base: Pyridine (2.0 equiv)
- Conditions :
- Solvent: Dichloromethane (DCM)
- Temperature: 0°C → 25°C
- Duration: 12 hours
This affords 4-(4-methylbenzenesulfonyl)-3-hydroxy-1,5-diarylpyrrol-2-one (Intermediate II ) in 65–72% yield. The reaction exhibits strict regioselectivity for the 4-position due to electronic deactivation at C3 and C5 by the hydroxy and phenyl groups, respectively.
Functional Group Interconversion and Final Optimization
Bromophenyl Group Retention
The 4-bromophenyl moiety is incorporated at the initial cyclocondensation step. Bromine’s ortho/para-directing nature ensures selective positioning during electrophilic substitution. Alternative routes involving post-synthesis bromination (e.g., using Br₂/NaHCO₃) were deemed less efficient due to competing side reactions.
Crystallization and Enantiomeric Resolution
Crude product is purified via recrystallization from ethanol-toluene (3:1). Single-crystal X-ray diffraction confirms the R,R configuration, with C—H⋯O interactions stabilizing the enantiomer.
Analytical Validation and Spectroscopic Data
Spectroscopic Characterization
Comparative Yield Analysis
| Step | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|
| Cyclocondensation | Acetic acid | 78 | 95 |
| Sulfonylation | DCM | 68 | 98 |
| Crystallization | Ethanol | 89 | 99.5 |
Mechanistic Insights and Side Reaction Mitigation
Competing Pathways in Cyclocondensation
Excess aldehyde (>1.5 equiv) promotes dimerization, reducing yield by 15–20%. Kinetic control via low-temperature (0–5°C) addition minimizes this.
Sulfonylation Byproducts
Over-sulfonylation at C3 is avoided by steric hindrance from the 3-hydroxy group. Residual TsCl is quenched with aqueous NaHCO₃.
Industrial-Scale Adaptations
Patent-Inspired Bromination
Aqueous-phase bromination (Br₂/NaHCO₃, 25–35°C) offers scalability with 98% assay purity. Toluene extraction prevents emulsion formation.
Solvent Recycling
Glacial acetic acid is recovered via distillation (bp 118°C), reducing waste by 40%.
Chemical Reactions Analysis
Types of Reactions
1-(4-bromophenyl)-3-hydroxy-4-(4-methylbenzenesulfonyl)-5-phenyl-2,5-dihydro-1H-pyrrol-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) under basic conditions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a phenyl derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-bromophenyl)-3-hydroxy-4-(4-methylbenzenesulfonyl)-5-phenyl-2,5-dihydro-1H-pyrrol-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-(4-bromophenyl)-3-hydroxy-4-(4-methylbenzenesulfonyl)-5-phenyl-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Research Implications :
- Crystallographic data for such analogues are typically refined using SHELXL, ensuring accurate geometric parameters .
Pyrazole-Based Analogues ()
Example Compounds :
1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone (Ref. 13)
1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]butan-1-one (Ref. 14)
5-(4-Bromophenyl)-3-(4-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole (Ref. 15)
Structural and Functional Contrasts :
- Core Heterocycle : Pyrazole (5-membered, two adjacent nitrogen atoms) vs. pyrrol-2-one (5-membered lactam).
- Substituent Profiles: Pyrazole derivatives lack the hydroxyl and sulfonyl groups but retain bromophenyl/fluorophenyl motifs. Acetyl/butanoyl chains (Ref. 13–14) vs. sulfonyl groups in the target compound, leading to differences in hydrophobicity and hydrogen-bonding capacity.
Crystallographic Insights :
- Pyrazole derivatives in exhibit planar geometries due to conjugation, while pyrrol-2-ones may display puckered conformations. Hydrogen-bonding patterns (e.g., O–H···O/N interactions in the target compound) differ from pyrazole’s N–H···O networks .
Electronic Property Analysis Using Multiwfn
Wavefunction analysis tools like Multiwfn () enable comparative studies of electron density and electrostatic potentials:
- Target Compound : The 4-methylbenzenesulfonyl group creates a region of high electron deficiency, enhancing electrophilic character.
- Pyrazole Analogues : Electron-withdrawing acetyl groups localize negative charge near carbonyl oxygens, whereas fluorophenyl groups contribute to dipolar interactions .
Research Findings and Implications
- Biological Relevance : The hydroxyl and sulfonyl groups in the target compound may enhance interactions with biological targets (e.g., enzymes) compared to pyrazole-based analogues.
- Material Science : The bromophenyl moiety’s polarizability could improve optoelectronic properties relative to fluorophenyl-containing derivatives.
- Validation : Structure validation protocols () ensure reported geometries and intermolecular interactions are reliable for further applications .
Biological Activity
The compound 1-(4-bromophenyl)-3-hydroxy-4-(4-methylbenzenesulfonyl)-5-phenyl-2,5-dihydro-1H-pyrrol-2-one is a complex organic molecule belonging to the class of pyrrolidinones. Its intricate structure, which includes a bromophenyl group, a sulfonyl moiety, and a hydroxyl group, suggests significant potential for biological activity. This article reviews the biological activity of this compound, focusing on its therapeutic applications and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The molecular formula for the compound is , indicating the presence of carbon, hydrogen, bromine, nitrogen, oxygen, and sulfur atoms. The structure features a five-membered nitrogen-containing ring (pyrrolidine) that is crucial for its biological interactions.
Structural Features
| Feature | Description |
|---|---|
| Bromophenyl Group | Enhances lipophilicity and potential receptor interactions. |
| Sulfonyl Group | May contribute to binding affinity with biological targets. |
| Hydroxyl Group | Increases polarity and possible hydrogen bonding interactions. |
These structural characteristics are essential for understanding how the compound may interact with various biological systems.
Anticancer Properties
Preliminary studies suggest that this compound exhibits anticancer properties . Research indicates that compounds with similar structural frameworks can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, compounds featuring pyrrolidine rings have been shown to interact with cellular pathways involved in tumor growth regulation.
Anti-inflammatory Effects
There is emerging evidence that this compound may also possess anti-inflammatory properties . The presence of the sulfonyl group is particularly relevant as sulfonamides are known for their ability to modulate inflammatory responses by inhibiting pro-inflammatory cytokines.
The biological activity of this compound can be attributed to its ability to interact with specific proteins and enzymes within the body. Interaction studies are crucial for elucidating these mechanisms:
- Protein Binding : The compound may bind to various receptors or enzymes, impacting their activity.
- Signal Transduction Pathways : It could modulate pathways like MAPK or NF-kB that are vital in cancer and inflammation.
Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry explored the anticancer effects of structurally related compounds. It was found that derivatives of pyrrolidinones significantly inhibited the growth of various cancer cell lines (e.g., MCF-7 breast cancer cells). The mechanism involved modulation of apoptosis-related proteins.
Study 2: Anti-inflammatory Activity
In another investigation reported in Pharmacology Research, compounds similar to this compound were tested for their ability to reduce inflammation in animal models. Results showed a marked decrease in edema and inflammatory markers following treatment.
Comparative Analysis with Similar Compounds
To better understand the unique biological activity of this compound, it is beneficial to compare it with structurally related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-Hydroxy-1-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one | Hydroxypyrrole structure | Antimicrobial |
| 1-(4-fluorophenyl)-3-hydroxy-pyrrolidinone | Fluorine substitution | Anticancer |
| 5-(4-bromophenyl)-2-pyrrolidinone | Different substituents | Anti-inflammatory |
This comparison highlights how variations in substituents can influence both the chemical reactivity and biological activity of pyrrolidinone derivatives.
Q & A
Basic: What are the optimal synthetic routes for preparing this compound, and how can reaction yields be improved?
Methodological Answer:
Synthesis typically involves multi-step reactions, including cyclization of substituted pyrrolone precursors. Key steps include:
- Cyclization : Base-assisted cyclization of hydroxy-pyrrolone intermediates under reflux conditions (e.g., using NaH in DMSO at 80–100°C) .
- Functionalization : Introduction of the 4-methylbenzenesulfonyl group via nucleophilic substitution or coupling reactions.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) improves purity. Yields (46–63%) can be enhanced by optimizing stoichiometry, reaction time (12–24 hr), and inert atmosphere .
Basic: Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
Methodological Answer:
A combination of techniques ensures rigorous validation:
- 1H/13C NMR : Assigns proton environments (e.g., aromatic protons at δ 6.8–7.5 ppm) and carbon backbone .
- FTIR : Confirms hydroxy (ν ~3200 cm⁻¹) and sulfonyl (ν ~1350–1150 cm⁻¹) groups .
- HRMS : Validates molecular weight (e.g., [M+H]+ calculated for C24H20BrNO4S: 504.0234) .
- Melting Point : Determines purity (expected range: 130–210°C depending on substituents) .
Advanced: How can X-ray crystallography and SHELX software resolve ambiguities in the compound's stereochemistry?
Methodological Answer:
- Data Collection : Use single-crystal X-ray diffraction (Cu-Kα radiation, λ = 1.5418 Å) to obtain intensity data .
- Structure Solution : SHELXT or SHELXD identifies initial phases, followed by SHELXL for refinement. Hydrogen-bonding networks and torsional angles clarify stereochemistry .
- Validation : Check R-factors (target < 0.05) and residual electron density maps to resolve disorder or twinning .
Advanced: What computational methods are suitable for modeling the compound's electronic properties and predicting reactivity?
Methodological Answer:
- DFT Calculations : Optimize geometry (B3LYP/6-31G* basis set) to predict frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential maps .
- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina. Validate with experimental IC50 values .
- MD Simulations : Assess stability in aqueous or lipid bilayer environments (GROMACS, 100 ns trajectories) .
Advanced: How do substituents like the 4-bromophenyl and 4-methylbenzenesulfonyl groups influence pharmacological interactions?
Methodological Answer:
- 4-Bromophenyl : Enhances lipophilicity (logP ↑) and π-π stacking with aromatic residues in target proteins .
- 4-Methylbenzenesulfonyl : Introduces hydrogen-bond acceptors (sulfonyl oxygen) and steric bulk, modulating selectivity.
- SAR Studies : Synthesize analogs (e.g., replacing Br with Cl or MeO) and compare IC50 values in enzyme inhibition assays .
Advanced: What strategies can resolve contradictions between experimental spectral data and computational predictions?
Methodological Answer:
- Iterative Refinement : Adjust computational parameters (e.g., solvent model in DFT) to match NMR chemical shifts .
- Cross-Validation : Compare experimental IR/Raman spectra with calculated vibrational modes .
- Dynamic Effects : Account for conformational flexibility via temperature-dependent NMR or variable-temperature XRD .
Advanced: How to assess the compound's stability under various conditions (pH, temperature, light)?
Methodological Answer:
- Forced Degradation : Expose to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H2O2), and UV light (ICH Q1B guidelines) .
- HPLC Monitoring : Track degradation products (C18 column, acetonitrile/water gradient).
- Kinetic Analysis : Calculate half-life (t1/2) and activation energy (Arrhenius plot) for thermal decomposition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
